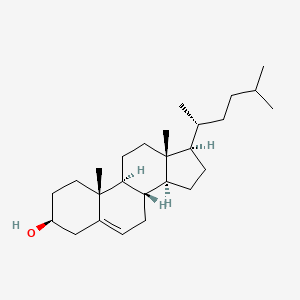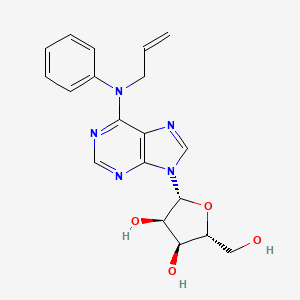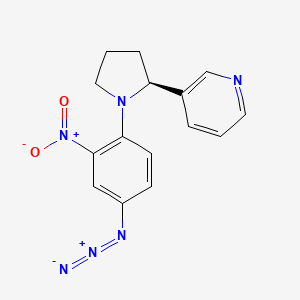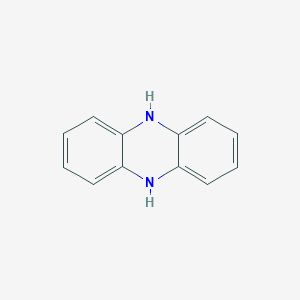
5,10-ジヒドロフェナジン
概要
説明
5,10-Dihydrophenazine is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments in the laboratory.
科学的研究の応用
リチウムイオン電池用正極材料
5,10-ジヒドロフェナジンモチーフを有する有機材料は、リチウムイオン電池用の優れた正極材料です {svg_1}. ポリ(5-メチル-10-(2-メタクリロイルオキシプロピル)-5,10-ジヒドロフェナジン)(PMPPZ)とポリ(5-メチル-10-(2-メタクリロイルオキシエチル)-5,10-ジヒドロフェナジン)(PMEPZ)という2つの新規オリゴマーは、工業廃棄物フェナジンから合成されました {svg_2}. これらのオリゴマーは、持続可能なリチウムイオン電池用の優れた正極材料として使用されました {svg_3}.
持続可能な有機正極材料
5,10-ジヒドロフェナジンモチーフは、電気エネルギー貯蔵用の持続可能な有機正極材料を作成するために使用されます {svg_4}. このアプローチは、フェナジンを有用な材料として利用し、環境に有害なガスの大量放出を回避します {svg_5}.
高性能ポリマー
フェナジン系レドックス活性中心は、反応プロセス中のカップリングによって化学結合の再配列を回避することができ、材料の安定化が強化されます {svg_6}. 優れた物理化学的特性を備えた高性能ポリマーに導入すると、材料の能力を維持しながら、電気化学的特性と関連する将来的な用途を与えることができます {svg_7}.
エレクトロクロミック材料
PAS-DPPZ-60は、エレクトロクロミック材料として、600サイクルもの間、透過率の変化がわずかに減衰するだけです {svg_8}. これは、電気的電荷に応答して色の変化を必要とする用途に適した材料となります {svg_9}.
有機電池正極材料
PAS-DPPZは、有機電池正極材料として、理論的な比容量は126 mAh g −1で、0.1 Cの電流密度で100サイクル後も容量保持率は82.6%です {svg_10}. これは、有機電池に使用するのに適した材料となります {svg_11}.
6. 光レドックス触媒原子移動ラジカル重合(ATRP) ジヒドロフェナジンおよびフェノキサジン誘導体は、制御されたポリマー合成および三フッ化メチル化、原子移動ラジカル付加、ニッケル/光レドックス二重触媒によるC-NおよびC-Sクロスカップリングなどの小分子変換の光レドックス触媒原子移動ラジカル重合(ATRP)の用途において、ルテニウムまたはイリジウム錯体を置き換えることが示されました {svg_12}.
作用機序
Target of Action
5,10-Dihydrophenazine is a versatile compound with several targets. It acts as an electron donor in various biochemical processes . It is also used as a key component in thermally activated delayed fluorescence (TADF) emitters . Furthermore, it serves as a sustainable replacement for ruthenium- or iridium-based photoredox catalysts .
Mode of Action
5,10-Dihydrophenazine interacts with its targets primarily through electron transfer processes. In the context of TADF emitters, it donates electrons to various electron-acceptor units, resulting in a wide range of emission colors . As a photoredox catalyst, it acts as a strong excited-state reductant .
Biochemical Pathways
The biochemical pathways involving 5,10-Dihydrophenazine are complex and multifaceted. It plays a central role in the biosynthesis of endophenazines . The enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via several intermediates to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA), which then act as “core” phenazines .
Result of Action
The action of 5,10-Dihydrophenazine results in a variety of molecular and cellular effects. For instance, in TADF emitters, its interaction with electron-acceptor units leads to a wide range of emission colors . As a photoredox catalyst, it enables more sustainable chemical reactions by replacing less environmentally friendly catalysts .
Action Environment
The action, efficacy, and stability of 5,10-Dihydrophenazine are influenced by various environmental factors. For example, the performance of TADF emitters containing 5,10-Dihydrophenazine can be affected by the surrounding medium . Similarly, the effectiveness of 5,10-Dihydrophenazine as a photoredox catalyst may depend on factors such as light intensity and the presence of other reactants .
特性
IUPAC Name |
5,10-dihydrophenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVURTNNWJAPOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323047 | |
| Record name | 5,10-dihydrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-32-1 | |
| Record name | 613-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-dihydrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5,10-dihydrophenazine?
A1: The molecular formula of 5,10-dihydrophenazine is C12H10N2, and its molecular weight is 182.22 g/mol.
Q2: How can I identify 5,10-dihydrophenazine using spectroscopic techniques?
A2: [] 5,10-Dihydrophenazine exhibits a characteristic UV absorption maximum (λmax) at 350 nm. Infrared (IR) spectroscopy can also be used to identify characteristic vibrational frequencies of the molecule. [] Additionally, diffuse reflectance spectroscopy can provide insights into its electronic transitions, particularly in the visible region. []
Q3: How do substituents affect the optical properties of 5,10-dihydrophenazine?
A3: Introducing sterically hindering methyl groups at specific positions of the 5,10-dihydrophenazine skeleton can significantly impact its optical properties. [] Increasing the number of methyl substituents leads to a blue shift in the absorption spectra and a red shift in the emission spectra. This phenomenon is attributed to conformational changes and altered aromaticity in the excited state. []
Q4: Can 5,10-dihydrophenazine-containing materials be used in optical applications?
A4: [] Polyaramide and poly(amide-imide) films incorporating 5,10-dihydrophenazine units are photosensitive and can be degraded by UV irradiation and laser ablation. [] This property makes them potentially useful for applications such as photolithography or controlled degradation.
Q5: Are there sustainable approaches to synthesizing 5,10-dihydrophenazine-based materials?
A5: [] Researchers have successfully synthesized oligomers like poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) and poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) using industrial waste phenazine as a starting material. [] This approach not only provides access to high-performance materials but also offers a sustainable solution for waste utilization.
Q6: Can 5,10-dihydrophenazine derivatives be used as organocatalysts?
A6: [] Yes, N,N′-diaryldihydrophenazines have emerged as effective organocatalysts in photoredox-catalyzed reactions, such as the alkylation of aryl alkyl ketones. [] They offer a sustainable and cost-effective alternative to precious metal-based catalysts while demonstrating comparable or even superior performance. []
Q7: What are the key photophysical properties of 5,10-dihydrophenazine derivatives that make them suitable for photoredox catalysis?
A7: [, ] N,N′-diaryldihydrophenazines possess several beneficial photophysical characteristics for photoredox catalysis: * Long-lived triplet excited states: Facilitating efficient energy transfer to substrates. [, ]* Strong reducing ability: Enabling single-electron transfer to activate substrates. [, ]* High stability of radical cations: Ensuring catalytic activity over multiple cycles. [, ]* Chemical inertness: Preventing unwanted side reactions with substrates. [, ]
Q8: How does the solvent influence the catalytic activity of 5,10-dihydrophenazine-based organocatalysts?
A8: [] The choice of solvent can significantly impact the performance of 5,10-dihydrophenazine organocatalysts. For instance, using tetrahydrofuran (THF) instead of dimethylacetamide (DMAc) for the organocatalyzed atom transfer radical polymerization (O-ATRP) of acrylates resulted in improved control over polymerization, leading to polymers with lower dispersity. [] This is attributed to the influence of the solvent on the photophysical properties and redox potentials of the catalyst and its intermediates. []
Q9: How is computational chemistry used to understand the properties and reactivity of 5,10-dihydrophenazine derivatives?
A9: [, ] Computational methods such as density functional theory (DFT) calculations have been employed to investigate the electronic structures, geometries, and energy levels of 5,10-dihydrophenazine derivatives. [, ] These calculations provide valuable insights into their optical properties, redox potentials, and potential for intermolecular interactions, aiding in the design and optimization of new materials and catalysts.
Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for 5,10-dihydrophenazine derivatives?
A10: While specific QSAR models for 5,10-dihydrophenazine derivatives are not extensively reported in the provided literature, computational studies have explored the relationship between molecular structure and properties like the exchange interaction in biradical systems. [] Such studies lay the groundwork for developing predictive QSAR models in the future.
Q11: What are the limitations of 5,10-dihydrophenazine-based materials regarding stability?
A11: [] While 5,10-dihydrophenazine units enhance solubility and glass transition temperatures in polymers, they can compromise thermal and chemical stability due to their susceptibility to oxidation, leading to the formation of phenazines. [] This highlights the need for strategies to improve their stability for broader applications.
Q12: Have any strategies been explored to enhance the stability of 5,10-dihydrophenazine-containing materials?
A12: While the provided literature doesn't explicitly detail stability-enhancing strategies for 5,10-dihydrophenazine-based materials, researchers have explored incorporating these units into composite materials. [] For instance, combining PMEPZ with multi-walled carbon nanotubes (MWCNTs) resulted in enhanced electrochemical stability and superior specific discharge capacity as cathode materials for lithium-ion batteries. [] This suggests that composite formation could be a promising avenue for improving stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

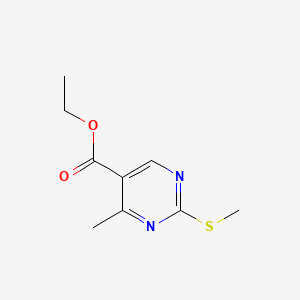
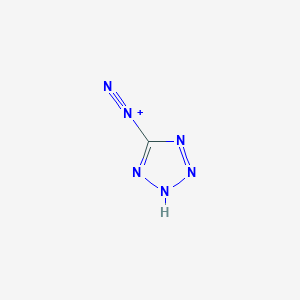
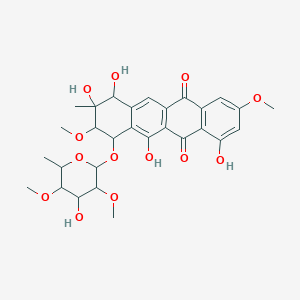
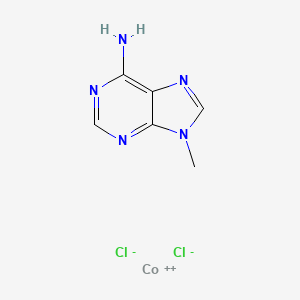
![(2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B1198953.png)
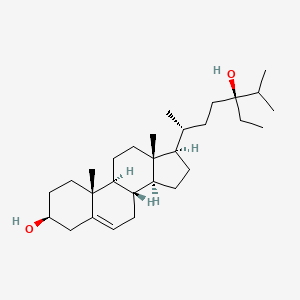
![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)
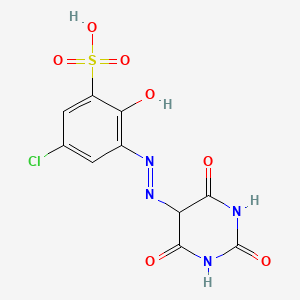
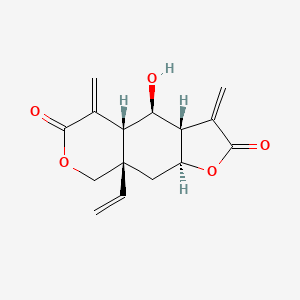
![n-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B1198959.png)
